molecular formula C12H21NO5 B13436878 (2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13436878
M. Wt: 259.30 g/mol
InChI Key: OHPUCEUCBHBIAW-BDAKNGLRSA-N
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Description

This compound is a stereochemically defined pyrrolidine derivative featuring:

  • A pyrrolidine ring with (2S,4R) stereochemistry.
  • A methoxymethyl group at the 4-position, introducing polarity and conformational flexibility.
  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen, commonly used in peptide synthesis to shield amines during reactions .

Its molecular formula is C₁₂H₂₁NO₅ (inferred from substituents), with a molecular weight of ~275.3 g/mol. The Boc group enhances solubility in organic solvents, while the methoxymethyl substituent may improve aqueous solubility compared to hydrophobic analogs .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-17-4)5-9(13)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1

InChI Key

OHPUCEUCBHBIAW-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)COC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)COC

Origin of Product

United States

Preparation Methods

Protection of Pyrrolidine Nitrogen

The starting material often used is trans-4-hydroxy-L-proline , which contains the requisite stereochemistry at positions 2 and 4. The nitrogen atom is protected by reaction with tert-butyl chloroformate (Boc anhydride) or p-nitrobenzyl chloroformate under basic aqueous conditions.

Step Reagents & Conditions Yield (%) Notes
Nitrogen protection trans-4-hydroxy-L-proline + sodium hydroxide (aqueous) + tert-butyl chloroformate or p-nitrobenzyl chloroformate, 0–5 °C, 1–3 h 80–93% Reaction performed in biphasic system (water/dichloromethane or toluene) to facilitate extraction; temperature control critical to maintain stereochemistry and avoid side reactions.

Example:
L-hydroxyproline (26.2 g, 0.20 mol) was dissolved in 2N sodium hydroxide solution and cooled to 0–5 °C. A solution of p-nitrobenzyl chloroformate in methylene chloride was added dropwise. After stirring for 1 hour at the same temperature, phases were separated, and the aqueous layer acidified with sulfuric acid to precipitate the protected intermediate. Yield was 93% with melting point 134–135.5 °C.

Functionalization of the 4-Position Hydroxyl Group to Methoxymethyl

The key step involves converting the 4-hydroxymethyl substituent to a 4-(methoxymethyl) group. This can be achieved by:

  • Methylation of the hydroxyl group using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
  • Alternatively, protection of the hydroxyl as a methoxymethyl ether (MOM ether) via reaction with chloromethyl methyl ether (MOM-Cl) under basic or acidic catalysis.
Step Reagents & Conditions Yield (%) Notes
Methoxymethylation Protected 4-hydroxypyrrolidine derivative + chloromethyl methyl ether + base (e.g., diisopropylethylamine), room temperature to 40 °C, 2–4 h 75–85% Careful control of temperature and stoichiometry avoids overalkylation; stereochemistry preserved due to mild conditions.

Purification and Characterization

  • Crystallization from ethanol or ethyl acetate is typically used to purify the final compound.
  • Analytical methods include melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and stereochemistry.

Comparative Data Table of Key Synthesis Parameters

Parameter Nitrogen Protection Step Methoxymethylation Step
Starting material trans-4-hydroxy-L-proline Boc-protected 4-hydroxypyrrolidine
Reagents Sodium hydroxide, tert-butyl chloroformate or p-nitrobenzyl chloroformate Chloromethyl methyl ether, base (e.g., DIPEA)
Solvent system Water/dichloromethane or water/toluene biphasic Dichloromethane or DMF
Temperature 0–5 °C Room temperature to 40 °C
Reaction time 1–3 hours 2–4 hours
Yield (%) 80–93% 75–85%
Stereochemical outcome Retained Retained

In-Depth Research Findings and Notes

  • The use of p-nitrobenzyl chloroformate as a protecting reagent is well-documented for its high yield and ease of purification via crystallization. It allows for selective protection of the nitrogen without racemization.
  • Temperature control at low temperatures (0–5 °C) during protection and functionalization steps is critical to avoid epimerization at chiral centers and side reactions.
  • The methoxymethylation step must be carried out under anhydrous conditions to prevent hydrolysis of the MOM protecting group.
  • The Boc group provides stability during further synthetic manipulations and can be removed under acidic conditions if needed.
  • Large-scale synthesis protocols have been reported with consistent yields and purity, confirming the robustness of these methods.

Chemical Reactions Analysis

Ester Hydrolysis of the Boc Group

The Boc group serves as a temporary protective moiety for the pyrrolidine nitrogen. Its removal is critical for subsequent functionalization:

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

  • Conditions : Room temperature for 1–2 hours.

  • Product : (2S,4R)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid.

This reaction is quantitative under acidic conditions, preserving the stereochemistry of the chiral centers . Recent studies highlight the use of green solvents like water in Boc deprotection, achieving >99% yield without racemization .

Coupling Reactions via the Carboxylic Acid Group

The carboxylic acid group participates in peptide bond formation and other coupling reactions:

  • Reagents : HOBt (hydroxybenzotriazole), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or DCC (dicyclohexylcarbodiimide).

  • Conditions : Room temperature in DMF or THF, with a base like N-methylmorpholine.

  • Product : Amides or esters, depending on the nucleophile (e.g., amines or alcohols).

A 2024 study demonstrated its use in synthesizing Velpatasvir intermediates, where coupling with aryl bromides achieved 85–92% yield under palladium catalysis .

Functionalization of the Methoxymethyl Group

The methoxymethyl substituent undergoes selective oxidation or substitution:

Reaction Type Reagents/Conditions Product Yield
OxidationDess-Martin periodinane (DMP)(2S,4R)-4-(carbonyl)pyrrolidine derivative78%
SubstitutionHBr in acetic acidBromomethyl analog65%

These transformations enable the introduction of ketones or halides for further derivatization. Computational modeling confirms that steric hindrance from the Boc group directs regioselectivity .

Stereospecific Interactions in Chiral Separation

The compound’s (2S,4R) configuration is pivotal for its biological activity. Key findings include:

  • Hydrogen Bonding : Crystallization studies reveal that the carboxylic acid forms three hydrogen bonds with water, enabling selective isolation of the (2S,4R) isomer from mixtures .

  • Chromatography : Chiral HPLC with cellulose-based columns achieves >99% enantiomeric excess (ee) in industrial-scale separations .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from similar pyrrolidine derivatives:

Compound Key Functional Groups Unique Reactivity
(2S,4S)-TBMP Boc, methoxymethyl, carboxylic acidLower solubility in aqueous systems
(2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)Opposite stereochemistryReduced coupling efficiency with amines

Scientific Research Applications

(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The methoxymethyl and tert-butoxycarbonyl groups play crucial roles in modulating the compound’s activity and binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents (Position) Protecting Group Molecular Weight (g/mol) Key Features Reference
Target Compound 4-(methoxymethyl) (4R) Boc (N1) ~275.3 Polar methoxymethyl, Boc protection
(2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid 4-phenyl (4S) Boc (N1) 291.34 Hydrophobic phenyl group, (2R,4S) stereochemistry
(2S,4S)-4-(Methoxymethyl)-1-methylpyrrolidine-2-carboxylic acid 4-(methoxymethyl) (4S) Methyl (N1) 173.21 Methylated amine, (2S,4S) configuration
(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid 4-hydroxy (4R) 4-Fluorobenzenesulfonyl (N1) 299.29 Sulfonyl group, hydroxyl substituent
FAA8400 (Fmoc-L-Pro(4-OCF₂H)-OH) 4-difluoromethoxy (4R) Fmoc (N1) 403.38 Fluorinated substituent, Fmoc protection

Stereochemical and Substituent Effects

  • Stereochemistry : The (2S,4R) configuration distinguishes the target compound from analogs like (2R,4S)-Boc-4-phenylpyrrolidine-2-carboxylic acid . Stereochemistry influences binding to chiral targets (e.g., enzymes) and crystallization behavior.
  • Methoxymethyl vs. Phenyl : The methoxymethyl group enhances polarity compared to phenyl, improving solubility in polar solvents. Phenyl-containing analogs exhibit higher hydrophobicity (logP ~2.5 vs. ~1.8 for methoxymethyl) .
  • Hydroxyl vs.

Protecting Group Comparisons

  • Boc vs. Fmoc : The Boc group (tert-butyl) is stable under basic conditions but cleaved by acids (e.g., TFA), whereas Fmoc (fluorenylmethyloxycarbonyl, ) is base-labile. This dictates orthogonal protection strategies in peptide synthesis .

Pharmacological and Physicochemical Properties

  • Solubility : The methoxymethyl group increases aqueous solubility compared to phenyl or fluorinated analogs. Calculated logD (pH 7.4) for the target compound is ~0.5 vs. ~2.1 for (2R,4S)-Boc-4-phenylpyrrolidine-2-carboxylic acid .
  • Metabolic Stability : Fluorinated derivatives (e.g., ) resist oxidative metabolism due to C-F bonds, whereas methoxymethyl groups may undergo O-demethylation .

Biological Activity

(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a chiral compound with significant implications in medicinal chemistry and pharmaceutical development. Its unique structural features contribute to its biological activity, particularly in drug synthesis and therapeutic applications.

  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.299 g/mol
  • CAS Number : 1653967-23-7
  • SMILES : COC[C@@H]1CC@HC(=O)O

Biological Activity Overview

The biological activity of this compound encompasses several key areas:

  • Peptide Synthesis : This compound is a crucial building block in solid-phase peptide synthesis, facilitating the creation of complex peptides with high purity and efficacy .
  • Drug Development : It plays a pivotal role in the design of new drugs that target specific biological pathways, enhancing therapeutic efficacy and selectivity. The compound has been investigated for its potential in antiviral therapies, particularly against hepatitis C virus (HCV) .
  • Neuroscience Applications : The compound is utilized in synthesizing neuroactive agents, contributing to research on neurological disorders and potential treatments .
  • Bioconjugation Processes : It assists in attaching biomolecules to therapeutic agents, improving drug delivery systems and enhancing the effectiveness of targeted therapies .

Table 1: Summary of Biological Activities

Activity AreaDescriptionReferences
Peptide SynthesisKey building block for complex peptides
Drug DevelopmentPotential antiviral properties; targets specific pathways
NeuroscienceSynthesis of neuroactive compounds for neurological research
BioconjugationEnhances drug delivery and efficacy through biomolecule attachment

Case Study: Antiviral Applications

Research has indicated that this compound serves as an intermediate in the synthesis of antiviral compounds targeting HCV. A study demonstrated that modifications to this compound can lead to increased potency against viral replication, highlighting its significance in developing new antiviral therapies .

Case Study: Neuroactive Compounds

In a recent investigation, the compound was used to synthesize novel neuroactive agents that showed promise in preclinical models for treating conditions such as anxiety and depression. The structural modifications facilitated by this compound allow for enhanced receptor binding and activity .

Q & A

Basic Questions

Q. What are the recommended purification methods for synthesizing (2S,4R)-Boc-protected pyrrolidine derivatives?

  • Methodology : Column chromatography (e.g., silica gel with hexanes/EtOAc gradients) is commonly used for purification, as demonstrated in the synthesis of related compounds like tert-butyl-protected pyrrolidine-2-carboxylic acid derivatives . Rotary evaporation followed by recrystallization may enhance purity, particularly for intermediates with high crystallinity. For polar derivatives, reverse-phase HPLC can resolve impurities.

Q. How does the Boc (tert-butoxycarbonyl) group influence the stability of this compound during peptide synthesis?

  • Methodology : The Boc group acts as a temporary protecting group for the amine, enabling selective deprotection under acidic conditions (e.g., TFA or HCl/dioxane). Its steric bulk reduces aggregation tendencies in peptide chains, which is critical for synthesizing long sequences. Post-synthesis, the Boc group is cleaved without affecting acid-labile side chains, ensuring compatibility with Fmoc-based strategies .

Q. What safety precautions are essential when handling this compound?

  • Methodology : Despite being classified as non-hazardous in some safety sheets, derivatives with similar structures (e.g., chlorobenzyl analogs) may cause skin/eye irritation (H315, H319) . Always use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers away from moisture and oxidizing agents to prevent degradation .

Q. What analytical techniques confirm the stereochemical integrity of the (2S,4R) configuration?

  • Methodology : Chiral HPLC or NMR (e.g., NOESY for spatial proximity analysis) can validate stereochemistry. X-ray crystallography, as used in structural studies of Fmoc-pyrrolidine derivatives, provides definitive confirmation .

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